molecular formula C6H9ClN2O2S B1651237 5-propan-2-yl-1H-pyrazole-4-sulfonyl chloride CAS No. 1247810-30-5

5-propan-2-yl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1651237
CAS No.: 1247810-30-5
M. Wt: 208.67
InChI Key: IWXGZORVHBWJGH-UHFFFAOYSA-N
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Description

5-Propan-2-yl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H10ClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring a sulfonyl chloride functional group. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-propan-2-yl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

  • Starting Material: The synthesis begins with 1H-pyrazole-4-sulfonyl chloride as the starting material.

  • Alkylation: The pyrazole ring is alkylated using propan-2-yl bromide (isopropyl bromide) in the presence of a suitable base such as potassium carbonate (K2CO3).

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Propan-2-yl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Sulfides and Sulfoxides: Resulting from reduction reactions.

  • Nucleophilic Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Propan-2-yl-1H-pyrazole-4-sulfonyl chloride is utilized in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of pyrazole derivatives.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 5-propan-2-yl-1H-pyrazole-4-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Molecular Targets and Pathways:

  • Enzymes: It may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.

  • Receptors: It can bind to receptors involved in signal transduction pathways.

Comparison with Similar Compounds

  • 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride

  • 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride

  • 1H-pyrazole-4-sulfonyl chloride

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Properties

IUPAC Name

5-propan-2-yl-1H-pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2S/c1-4(2)6-5(3-8-9-6)12(7,10)11/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXGZORVHBWJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232351
Record name 3-(1-Methylethyl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247810-30-5
Record name 3-(1-Methylethyl)-1H-pyrazole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247810-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethyl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)-1Ð?-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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